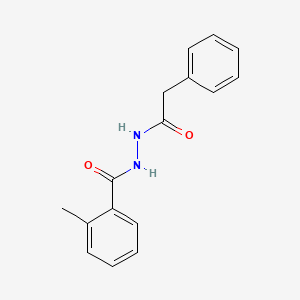
N-cyclopropyl-2-(3,5-dimethoxybenzoyl)hydrazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-2-(3,5-dimethoxybenzoyl)hydrazinecarbothioamide (CDHC) is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. CDHC is a hydrazine derivative that has been synthesized using a specific method.
Mécanisme D'action
The mechanism of action of N-cyclopropyl-2-(3,5-dimethoxybenzoyl)hydrazinecarbothioamide is not fully understood. However, studies have suggested that it may act by inhibiting the growth of cancer cells through the induction of apoptosis. N-cyclopropyl-2-(3,5-dimethoxybenzoyl)hydrazinecarbothioamide has also been found to inhibit the activity of acetylcholinesterase, which is involved in the degradation of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
N-cyclopropyl-2-(3,5-dimethoxybenzoyl)hydrazinecarbothioamide has been found to exhibit various biochemical and physiological effects. Studies have shown that it can induce apoptosis in cancer cells by activating caspase-3 and caspase-9. N-cyclopropyl-2-(3,5-dimethoxybenzoyl)hydrazinecarbothioamide has also been found to inhibit the growth of fungi by disrupting the cell membrane and inhibiting the synthesis of ergosterol. In addition, N-cyclopropyl-2-(3,5-dimethoxybenzoyl)hydrazinecarbothioamide has been shown to inhibit the replication of the hepatitis C virus by inhibiting the activity of the NS5B polymerase.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclopropyl-2-(3,5-dimethoxybenzoyl)hydrazinecarbothioamide has several advantages and limitations for lab experiments. One of the advantages is its broad spectrum of activity against various diseases. N-cyclopropyl-2-(3,5-dimethoxybenzoyl)hydrazinecarbothioamide is also relatively easy to synthesize and purify, making it a cost-effective compound for research. However, one of the limitations is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on N-cyclopropyl-2-(3,5-dimethoxybenzoyl)hydrazinecarbothioamide. One of the directions is to investigate its potential as an anticancer agent in vivo. Another direction is to study its effects on other viruses, such as HIV and influenza. In addition, future research could focus on improving the solubility of N-cyclopropyl-2-(3,5-dimethoxybenzoyl)hydrazinecarbothioamide to enhance its efficacy in vivo.
Conclusion
In conclusion, N-cyclopropyl-2-(3,5-dimethoxybenzoyl)hydrazinecarbothioamide is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. It has been found to exhibit anticancer, antifungal, and antiviral activities, and has been studied for its potential use as an anti-inflammatory agent and as an inhibitor of the enzyme acetylcholinesterase. N-cyclopropyl-2-(3,5-dimethoxybenzoyl)hydrazinecarbothioamide has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.
Méthodes De Synthèse
N-cyclopropyl-2-(3,5-dimethoxybenzoyl)hydrazinecarbothioamide can be synthesized using a specific method that involves the reaction between 3,5-dimethoxybenzoylhydrazine and cyclopropyl isothiocyanate. The reaction takes place in the presence of a base such as triethylamine, and the product is obtained after purification by column chromatography. The yield of the product is around 60%.
Applications De Recherche Scientifique
N-cyclopropyl-2-(3,5-dimethoxybenzoyl)hydrazinecarbothioamide has been studied extensively for its potential applications in various fields. It has been found to exhibit anticancer, antifungal, and antiviral activities. N-cyclopropyl-2-(3,5-dimethoxybenzoyl)hydrazinecarbothioamide has also been studied for its potential use as an anti-inflammatory agent and as an inhibitor of the enzyme acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease.
Propriétés
IUPAC Name |
1-cyclopropyl-3-[(3,5-dimethoxybenzoyl)amino]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3S/c1-18-10-5-8(6-11(7-10)19-2)12(17)15-16-13(20)14-9-3-4-9/h5-7,9H,3-4H2,1-2H3,(H,15,17)(H2,14,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYTYNAXUACRLSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NNC(=S)NC2CC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24796354 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-thienylmethyl)-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B5746158.png)
![2-[8,9-dimethyl-2-(4-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethylethanamine](/img/structure/B5746166.png)

![2-[benzyl(2-chlorobenzyl)amino]ethanol](/img/structure/B5746175.png)

![2-chloro-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5746195.png)

![4-(4-methoxyphenyl)-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5746207.png)
![4-{[3-(2-thienyl)acryloyl]amino}benzamide](/img/structure/B5746217.png)



![N-(4-acetylphenyl)-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5746260.png)
![3-{3-[(2-thienylsulfonyl)amino]phenyl}acrylic acid](/img/structure/B5746264.png)